N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine moiety, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a substituted aniline, the intermediate can be formed via a Buchwald-Hartwig amination reaction.
Sulfonylation: The piperidine intermediate is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Fluorophenyl Group: The sulfonylated piperidine is coupled with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic ring and sulfonyl group are key to its binding affinity and specificity. It may modulate the activity of certain enzymes or receptors, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- N1-(4-bromophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Uniqueness
N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its metabolic stability compared to its chloro- and bromo- counterparts. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-19-9-11-20(12-10-19)32(29,30)26-15-3-2-4-18(26)13-14-24-21(27)22(28)25-17-7-5-16(23)6-8-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPCCWBFXZQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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